5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
CAS No.: 881676-90-0
Cat. No.: VC3092919
Molecular Formula: C16H12N2O3S
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 881676-90-0 |
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Molecular Formula | C16H12N2O3S |
Molecular Weight | 312.3 g/mol |
IUPAC Name | 5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde |
Standard InChI | InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H |
Standard InChI Key | CLFVCXPMUQJUFF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde consists of a central pyrrole ring with three key substituents:
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A phenyl group at position 5
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A pyridin-3-ylsulfonyl group at position 1 (N-position of pyrrole)
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A carbaldehyde (CHO) group at position 3
This structure is similar to its fluorinated analog 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, which has a molecular weight of 330.3 g/mol . The non-fluorinated compound would have a molecular weight approximately 18 g/mol lower due to the absence of the fluorine atom.
Physical and Chemical Properties
Based on data from structurally similar compounds, the following properties can be inferred:
The compound contains several functional groups that define its reactivity:
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The aldehyde group is susceptible to nucleophilic addition reactions
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The sulfonamide linkage contributes to the molecule's stability
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The pyrrole ring provides aromatic character with electron-rich properties
Synthetic Approaches
Reagent | Function | Quantity (relative) |
---|---|---|
5-phenyl-1H-pyrrole-3-carbaldehyde | Starting material | 1.0 equivalent |
Pyridine-3-sulfonyl chloride | Sulfonylating agent | 1.05-1.2 equivalents |
Base (e.g., triethylamine or N,N-diisopropylethylamine) | Acid scavenger | 1.4-1.5 equivalents |
Catalyst (e.g., 4-dimethylaminopyridine) | Reaction facilitator | 0.1-0.2 equivalents |
Solvent (acetonitrile or dichloromethane) | Reaction medium | - |
Reaction Conditions
The fluorinated analog synthesis was conducted at temperatures between 40-50°C for approximately 1.5-3 hours . Similar conditions would likely be applicable for the non-fluorinated target compound, with potential adjustments to optimize yield.
Work-up procedures would include:
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Cooling the reaction mixture to room temperature
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Quenching with water
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Adjusting pH to 4-5 using dilute hydrochloric acid
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Isolation through filtration or extraction
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Purification by recrystallization, typically using ethanol or acetonitrile/water mixtures
Expected yields, based on fluorinated analog syntheses, would range from 75-89% .
Analytical Characterization
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for structure confirmation. Expected key signals for 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, extrapolated from data on the fluorinated analog, would include:
Technique | Expected Signals | Structural Assignment |
---|---|---|
¹H NMR | δ ~9.90 ppm (s, 1H) | Aldehyde proton |
¹H NMR | δ ~6.7-8.8 ppm (multiple signals) | Aromatic and heteroaromatic protons |
¹H NMR | δ ~8.8 ppm (dd, 1H) | Pyridine H-6 |
¹H NMR | δ ~8.6 ppm (d, 1H) | Pyridine H-2 |
The aromatic region would show a more complex pattern compared to the fluorinated analog due to the phenyl group's symmetry properties and absence of the fluorine coupling effect .
Biological Activity and Applications
Structure-Activity Relationships
The structural elements of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde that may contribute to biological activity include:
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The pyrrole ring, which can participate in hydrogen bonding and π-π interactions
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The sulfonamide group, known to confer biological activity in many pharmaceuticals
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The aldehyde group, which provides a reactive site for further functionalization
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The phenyl group, which may engage in hydrophobic interactions with biological targets
Chemical Reactivity and Derivatization
Reactive Sites
The compound contains several reactive functional groups that enable further transformations:
Functional Group | Position | Potential Reactions |
---|---|---|
Aldehyde | 3-position | Reduction, oxidation, condensation, aldol reactions |
Pyrrole ring | Core structure | Electrophilic substitution, metalation |
Sulfonamide | N-1 position | Stable under most conditions, but potentially cleavable |
Synthetic Utility
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde could serve as an important intermediate in the synthesis of more complex molecules, particularly:
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As a precursor to pharmaceutically active compounds
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In the development of heterocyclic libraries for drug discovery
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For the synthesis of compounds with tailored electronic properties for material science applications
The aldehyde functionality provides a convenient handle for introducing diverse structural elements through well-established carbonyl chemistry.
Comparative Analysis
Relationship to Fluorinated Analogs
A comparison between 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde and its fluorinated analogs reveals several important differences:
Applications in Research
Based on structural similarity to compounds with documented applications, 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde could be valuable in:
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Structure-activity relationship studies of pyrrole-based bioactive compounds
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Development of synthetic methodologies for heterocyclic chemistry
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Investigation of sulfonamide-containing compounds as potential enzyme inhibitors
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